1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine
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Overview
Description
1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine is a heterocyclic compound that features a unique structure combining elements of dioxin and pyrimidine.
Preparation Methods
The synthesis of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process results in the formation of the desired dioxino-pyrimidine structure.
Chemical Reactions Analysis
1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds also feature a fused heterocyclic system and are used in similar applications.
The uniqueness of this compound lies in its specific dioxino-pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2731010-12-9 |
---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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